![molecular formula C20H24N6O4S B2872235 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide CAS No. 899755-80-7](/img/structure/B2872235.png)

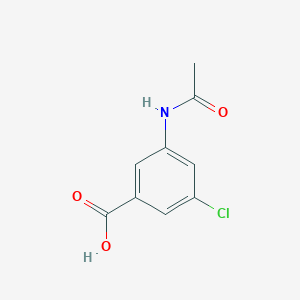

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H24N6O4S and its molecular weight is 444.51. The purity is usually 95%.

BenchChem offers high-quality 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Ligands

Compounds like 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine have shown potential as ligands for the histamine H4 receptor (H4R). These ligands have demonstrated in vitro potency and in vivo anti-inflammatory and antinociceptive activities, suggesting potential applications in pain and inflammation management (Altenbach et al., 2008).

Antimicrobial Activity

Some derivatives of the compound, such as those obtained from 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, have been synthesized and evaluated for antimicrobial properties. These derivatives have shown effectiveness against various microbes, indicating potential for development into antimicrobial agents (Bondock et al., 2008).

Anti-Anoxic Activity

Novel 4-(3-nitrophenyl)pyridine and 4-(3-nitrophenyl)pyrimidine derivatives have shown significant anti-anoxic activity in animal models. These compounds, due to their cerebral protective properties, might have applications in treating conditions related to oxygen deprivation in the brain (Kuno et al., 1993).

Anti-Inflammatory and Analgesic Properties

Pyrimidine derivatives have been synthesized and shown to have anti-inflammatory and analgesic activities. This suggests their potential use in the treatment of pain and inflammation-related disorders (Sondhi et al., 2009).

Antibacterial Activity

Compounds with structures like 2-(4-oxo-5,6,7,8-tetrahydrobenzo[1,2]thieno[2,3-d]pyrimidin-3(4H)-yl)acetate have demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria, indicating their potential as antibacterial agents (Kumari et al., 2017).

Crystal Structure and Pharmaceutical Applications

The crystal structure of related benzimidazole compounds has been studied, providing valuable insights for their potential pharmaceutical applications, particularly as antihistaminic and antimicrobial agents (Ozbey et al., 2001).

AT1 Selective Angiotensin II Receptor Antagonists

Derivatives like N-3-substituted pyrimidinones have been shown to be potent, orally active AT1 selective angiotensin II receptor antagonists. These compounds have applications in the treatment of hypertension (Salimbeni et al., 1995).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound’s structure suggests it may interact with proteins that have affinity for piperazine derivatives

Mode of Action

Based on its structural similarity to other piperazine derivatives, it is possible that it interacts with its targets through cation-π and ch-π interactions . These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Piperazine derivatives are known to be involved in a variety of biochemical pathways, including neurotransmission and signal transduction . The compound’s effects on these pathways could lead to downstream effects on cellular processes and physiological responses.

Pharmacokinetics

Piperazine derivatives are generally known to have good bioavailability and can cross the blood-brain barrier . These properties suggest that the compound could potentially be distributed throughout the body and reach its targets effectively.

Result of Action

Based on its structural similarity to other piperazine derivatives, it could potentially modulate the activity of its target proteins, leading to changes in cellular signaling and function .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the environment, as changes in pH can alter the ionization state of the compound and its interaction with its targets . Similarly, temperature could affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name |

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O4S/c1-23-8-10-24(11-9-23)25-17-7-3-6-16(17)19(22-20(25)28)31-13-18(27)21-14-4-2-5-15(12-14)26(29)30/h2,4-5,12H,3,6-11,13H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNNLJZAQBADGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate](/img/structure/B2872156.png)

![N-[(2,4-difluorophenyl)methyl]-2-methylpropanamide](/img/structure/B2872160.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872162.png)

![N-(5-(4-(trifluoromethoxy)benzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2872164.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-phenylbutan-1-one](/img/structure/B2872165.png)

![2-chloro-N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2872167.png)

![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methyl-N-phenylacetamide](/img/structure/B2872169.png)

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2872170.png)

![Methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2872173.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2872174.png)